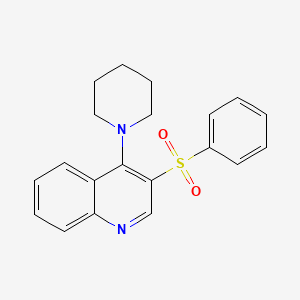

3-(Benzenesulfonyl)-4-(piperidin-1-yl)quinoline

Description

Properties

IUPAC Name |

3-(benzenesulfonyl)-4-piperidin-1-ylquinoline | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H20N2O2S/c23-25(24,16-9-3-1-4-10-16)19-15-21-18-12-6-5-11-17(18)20(19)22-13-7-2-8-14-22/h1,3-6,9-12,15H,2,7-8,13-14H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HOQPYNBRMATVAD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)C2=C(C=NC3=CC=CC=C32)S(=O)(=O)C4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H20N2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

352.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Benzenesulfonyl)-4-(piperidin-1-yl)quinoline typically involves the following steps:

Formation of the Quinoline Core: The quinoline core can be synthesized through various methods, such as the Skraup synthesis, Friedländer synthesis, or Pfitzinger reaction.

Introduction of the Benzenesulfonyl Group: The benzenesulfonyl group can be introduced through sulfonylation reactions using benzenesulfonyl chloride in the presence of a base like pyridine or triethylamine.

Attachment of the Piperidinyl Group: The piperidinyl group can be introduced via nucleophilic substitution reactions using piperidine and appropriate leaving groups.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and solvents are chosen to maximize yield and minimize waste.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the piperidinyl group, leading to the formation of N-oxide derivatives.

Reduction: Reduction reactions can target the quinoline ring or the benzenesulfonyl group, depending on the reagents used.

Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, especially at the quinoline ring.

Common Reagents and Conditions

Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

Substitution: Reagents like alkyl halides or acyl chlorides in the presence of bases or acids.

Major Products

Oxidation: N-oxide derivatives.

Reduction: Reduced quinoline or benzenesulfonyl derivatives.

Substitution: Various substituted quinoline derivatives depending on the substituents introduced.

Scientific Research Applications

Medicinal Chemistry

Anticholinesterase Activity

Research indicates that derivatives of 3-(benzenesulfonyl)-4-(piperidin-1-yl)quinoline have been synthesized as potential inhibitors of cholinesterases. These enzymes are critical targets in the treatment of Alzheimer’s disease, as their inhibition can enhance acetylcholine levels, potentially improving cognitive function. Compounds similar to this quinoline derivative have shown promising results in inhibiting acetylcholinesterase and butyrylcholinesterase enzymes, suggesting potential anti-Alzheimer effects.

Pharmacological Properties

Quinoline derivatives, including this compound, are known for their diverse biological activities. They exhibit various pharmacological effects, such as antimicrobial, antiviral, and anticancer properties. The presence of the piperidine moiety enhances the compound's ability to interact with biological targets, making it a significant candidate for drug development.

Synthetic Methodologies

Synthesis Techniques

The synthesis of this compound can be achieved through microwave-assisted reactions involving the condensation of specific precursors. This method not only reduces reaction times but also increases yields compared to traditional methods. The structural features of this compound allow for electrophilic substitution reactions due to its quinoline backbone, while the piperidine ring can participate in nucleophilic substitutions.

Interaction Studies

Understanding the interactions of this compound with biological targets is crucial for elucidating its mechanism of action. Interaction studies typically focus on its binding affinity and efficacy against various receptors and enzymes involved in disease pathways. This compound's unique structural attributes may lead to distinct pharmacological profiles compared to other similar compounds.

Mechanism of Action

The mechanism of action of 3-(Benzenesulfonyl)-4-(piperidin-1-yl)quinoline depends on its specific application. In medicinal chemistry, it may interact with various molecular targets such as enzymes, receptors, or DNA. The benzenesulfonyl group can enhance binding affinity and specificity, while the piperidinyl group can improve solubility and bioavailability.

Comparison with Similar Compounds

Substituent Effects

- The absence of additional substituents (e.g., ethyl, methoxy) suggests moderate lipophilicity (calculated logP ~3.2), favoring membrane permeability.

- However, substitution at quinoline position 8 (piperidin-4-yl) alters the spatial orientation compared to the target compound, which may affect target binding.

- BB90881 : The 4-ethylbenzenesulfonyl and 6-methoxy groups increase molecular weight by ~72.5 g/mol compared to the target compound. The ethyl and methyl groups elevate lipophilicity (predicted logP ~4.5), which could improve blood-brain barrier penetration but reduce aqueous solubility. Methoxy at position 6 may engage in hydrogen bonding with biological targets.

- The lack of a sulfonyl group distinguishes it from the target compound, suggesting divergent mechanisms of action.

Research Implications

- Target Compound : Its simplicity makes it a candidate for structure-activity relationship (SAR) studies, particularly in optimizing sulfonyl and piperidine groups.

- BB90881 : Commercial availability in bulk quantities (e.g., 1g–25g) indicates established utility in preclinical research, possibly as a lead compound with enhanced pharmacokinetic properties.

- Compound : The chloro and pyrrolidine groups may confer selectivity for targets sensitive to halogen bonds or rigid heterocycles.

Biological Activity

3-(Benzenesulfonyl)-4-(piperidin-1-yl)quinoline is a compound of significant interest due to its diverse biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides a comprehensive overview of its biological activities, including its mechanisms of action, structure-activity relationships (SAR), and potential therapeutic applications.

Overview of the Compound

This compound is a quinoline derivative characterized by the presence of a piperidine moiety and a benzenesulfonyl group. The structural formula can be represented as follows:

This compound has been synthesized through various methods, including microwave-assisted synthesis, which enhances yield and efficiency in producing similar quinoline derivatives.

The biological activity of this compound can be attributed to its interaction with various biological targets. Key mechanisms include:

- Cholinesterase Inhibition : This compound has shown potential as an inhibitor of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes crucial in neurotransmission. Inhibitors of these enzymes are significant in treating neurodegenerative diseases such as Alzheimer's disease .

- Antimicrobial Activity : Quinoline derivatives are often evaluated for their antimicrobial properties. This compound has been tested against various bacterial strains, demonstrating notable antibacterial and antifungal activities .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of quinoline derivatives. The presence of the piperidine ring and the sulfonyl group significantly influences the compound's potency and selectivity against biological targets.

Key Findings:

- Compounds with different substituents on the piperidine ring exhibited varying degrees of AChE inhibition, indicating that specific modifications can enhance efficacy.

- The benzenesulfonyl group contributes to increased solubility and bioavailability, which are essential for therapeutic applications .

In Vitro Studies

In vitro assays have been conducted to evaluate the efficacy of this compound against various targets. Below is a summary table of key findings:

Case Studies

Recent studies have highlighted the potential of this compound in various therapeutic contexts:

- Alzheimer's Disease : A study demonstrated that this compound could serve as a dual inhibitor for AChE and BChE, showing promise in developing treatments for Alzheimer's disease by enhancing cholinergic transmission .

- Antimicrobial Research : Another investigation focused on the compound's antimicrobial properties, revealing effective inhibition against both Gram-positive and Gram-negative bacteria, suggesting its potential as a lead compound for antibiotic development .

Q & A

Q. What are the standard synthetic routes for 3-(Benzenesulfonyl)-4-(piperidin-1-yl)quinoline?

The synthesis typically involves acylation or coupling reactions using piperidine and benzenesulfonyl precursors. For example:

- Piperidine functionalization : React 4-(piperidin-1-yl)quinoline with benzenesulfonyl chloride under basic conditions (e.g., triethylamine in dichloromethane) to introduce the sulfonyl group .

- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) and recrystallization (ethanol/water) are standard for isolating the compound .

- Characterization : Confirm structure via -NMR (e.g., δ 8.2–8.5 ppm for quinoline protons), -NMR, and GC-MS (though molecular ion peaks may exhibit low intensity, requiring complementary techniques like HRMS) .

Q. Which spectroscopic methods are most reliable for structural confirmation of this compound?

- NMR Spectroscopy : -NMR identifies aromatic protons (quinoline core) and piperidine protons (δ 1.5–2.8 ppm). -NMR confirms sulfonyl (C-SO) at ~115–120 ppm and quinoline carbons .

- Mass Spectrometry : GC-MS may show weak molecular ions (e.g., <8% intensity); supplement with HRMS for accurate mass determination (e.g., [M+H] calculated for CHNOS: 363.1168) .

- IR Spectroscopy : Detect sulfonyl S=O stretches at ~1350 cm and 1150 cm .

Advanced Research Questions

Q. How can researchers optimize the synthesis to improve yield and purity?

- Reaction Solvent : Use polar aprotic solvents (e.g., DMF or THF) to enhance reactivity of sulfonylating agents .

- Catalysis : Introduce iodine or Lewis acids (e.g., ZnCl) to accelerate coupling reactions, as demonstrated in analogous quinoline syntheses .

- Purification : Optimize column chromatography gradients (e.g., 5–20% ethyl acetate in hexane) or employ preparative HPLC for challenging separations .

Q. How should researchers address low molecular ion intensity in mass spectrometry data?

- Alternative Ionization Methods : Use electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) instead of electron impact (EI) to enhance ion stability .

- Complementary Techniques : Pair GC-MS with high-resolution mass spectrometry (HRMS) for accurate mass confirmation (e.g., ±0.001 Da tolerance) .

- Derivatization : Introduce methyl or trifluoroacetyl groups to improve volatility and ionization efficiency .

Q. What strategies are effective for resolving contradictions in crystallographic and spectroscopic data?

- X-ray Crystallography : Resolve ambiguities in stereochemistry or bond lengths using single-crystal X-ray diffraction. For example, deviations in quinoline planarity (up to 0.169 Å) can be quantified via crystallography .

- Computational Modeling : Validate NMR or IR data with density functional theory (DFT) calculations (e.g., B3LYP/6-31G* level) to predict vibrational frequencies or -NMR shifts .

- Cross-Validation : Compare experimental data with structurally similar compounds (e.g., 7-chloro-4-(piperazin-1-yl)quinoline) to identify systematic errors .

Q. How can the biological activity of this compound be systematically evaluated?

- In Vitro Assays : Test against cancer cell lines (e.g., MCF-7, HeLa) using MTT assays, referencing protocols for quinoline derivatives .

- Target Identification : Use molecular docking (e.g., AutoDock Vina) to predict interactions with kinases or DNA topoisomerases, followed by surface plasmon resonance (SPR) for binding affinity validation .

- Metabolic Stability : Assess hepatic microsomal stability (e.g., rat liver microsomes) to guide pharmacokinetic studies .

Q. What advanced methodologies integrate computational and experimental approaches for this compound?

- Docking-MD Simulations : Combine molecular docking with molecular dynamics (MD) simulations (e.g., GROMACS) to study binding modes over 100 ns trajectories .

- QSAR Modeling : Develop quantitative structure-activity relationship (QSAR) models using descriptors like logP, polar surface area, and H-bond donors to predict bioactivity .

- Crystal Structure Prediction (CSP) : Use algorithms (e.g., USPEX) to predict polymorphic forms and compare with experimental XRD data .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.